Methyl 3,3-dimethyl-2-oxobutyrate

Descripción

BenchChem offers high-quality Methyl 3,3-dimethyl-2-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-dimethyl-2-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

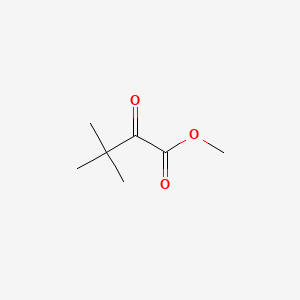

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3,3-dimethyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXFOYAHMBPJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192235 | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38941-46-7 | |

| Record name | Butanoic acid, 3,3-dimethyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Methyl 3,3-dimethyl-2-oxobutyrate" synthesis pathway

An in-depth technical guide to the synthesis of Methyl 3,3-dimethyl-2-oxobutyrate

Abstract

Methyl 3,3-dimethyl-2-oxobutyrate, also known as methyl pivaloylformate, is a pivotal α-keto ester intermediate in the chemical and pharmaceutical industries. Its structural motif, featuring a t-butyl group adjacent to a keto-ester functionality, makes it a valuable building block, most notably in the synthesis of antiviral drugs such as Atazanavir, an HIV protease inhibitor.[1] The growing demand for such pharmaceuticals necessitates robust, efficient, and scalable synthetic routes to this key intermediate. This guide provides an in-depth analysis of the core synthetic pathways for Methyl 3,3-dimethyl-2-oxobutyrate, designed for researchers, chemists, and process development professionals. We will dissect three primary strategies: the oxidation of α-hydroxy ester precursors, synthesis from pinacolone derivatives, and Grignard-based carbon-carbon bond formation. Each pathway is evaluated based on chemical principles, experimental feasibility, and industrial applicability, supported by detailed protocols and mechanistic insights.

Introduction: The Significance of Methyl 3,3-dimethyl-2-oxobutyrate

Methyl 3,3-dimethyl-2-oxobutyrate (IUPAC name: methyl 3,3-dimethyl-2-oxobutanoate) is an organic compound with the chemical formula C₇H₁₂O₃.[2] As an α-keto ester, it possesses two adjacent electrophilic centers (a ketone and an ester carbonyl group), rendering it highly reactive and versatile for constructing complex molecular architectures, particularly heterocyclic compounds.[3] Its primary industrial application is as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][3] The development of efficient synthetic methodologies is therefore a subject of considerable interest, balancing factors of yield, purity, cost, safety, and environmental impact.

Key Synthetic Strategies

The synthesis of Methyl 3,3-dimethyl-2-oxobutyrate can be approached from several distinct retrosynthetic disconnections. We will explore the most prominent and field-proven methodologies.

Pathway I: Oxidation of α-Hydroxy Ester Precursors

The most direct route to an α-keto ester is the selective oxidation of its corresponding α-hydroxy ester, in this case, Methyl 3,3-dimethyl-2-hydroxybutyrate. This transformation involves the removal of two hydrogen atoms from the C2 position, converting the secondary alcohol into a ketone. The success of this pathway hinges on the choice of an oxidant that is potent enough to effect the conversion without causing cleavage of the adjacent C-C bond or further unwanted side reactions.

Causality and Experimental Choices:

The precursor, 3,3-dimethyl-2-hydroxybutyric acid, can be prepared from dichloropinacolone via hydrolysis.[4][5] Subsequent esterification yields the required methyl ester. The critical step is the oxidation, for which several catalytic systems have been developed to ensure high selectivity and yield under mild conditions, avoiding the use of stoichiometric amounts of toxic heavy metals.

-

Ruthenium-Catalyzed Oxidation: This method employs a ruthenium catalyst, such as ruthenium dioxide hydrate, with a co-oxidant like sodium hypochlorite in a basic aqueous solution.[6] The catalyst facilitates the oxidation at low temperatures, affording high yields of the desired product.[6]

-

Palladium/Bismuth-Catalyzed Aerobic Oxidation: A greener and more industrially scalable approach utilizes molecular oxygen as the terminal oxidant.[7][8] This system typically involves a palladium catalyst (e.g., Pd on activated carbon) in conjunction with a bismuth salt co-catalyst (e.g., Bi(NO₃)₃) in a basic aqueous medium.[8][9] The bismuth compound is believed to promote the catalytic cycle, enhancing both reaction rate and yield.[7][9]

-

TEMPO-Catalyzed Oxidation: The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, with an oxidant like sodium hypochlorite, provides a metal-free alternative for this transformation.[1] This system is known for its high selectivity in oxidizing primary and secondary alcohols under mild conditions.[1]

Diagram 1: Oxidation of an α-hydroxy ester precursor.

Experimental Protocol: Palladium/Bismuth-Catalyzed Oxidation [8][9]

-

Vessel Charging: To a temperature-controlled reaction vessel equipped with a stirrer and a gas inlet, add 13.2 g (0.1 mol) of 3,3-dimethyl-2-hydroxybutyric acid, 100 mL of 3N sodium hydroxide solution, 1.0 g of 5 wt.% palladium on activated carbon, and 0.024 g of Bi(NO₃)₃·5H₂O.[8]

-

Reaction Execution: Heat the mixture to 95-100°C while bubbling oxygen or air through the solution with vigorous stirring.[9]

-

Monitoring: Monitor the reaction progress by measuring oxygen uptake. The reaction is typically complete after the absorption of approximately 0.5-0.6 moles of O₂ per mole of substrate.[9]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Isolation: Acidify the aqueous filtrate to a pH of ~3 using hydrochloric acid. Extract the product with an organic solvent such as ethyl acetate (3 x 200 mL).[5]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Pathway II: Grignard-Based Carbon-Carbon Bond Formation

Grignard reagents are powerful nucleophiles for forming new carbon-carbon bonds.[10] This pathway constructs the target molecule by reacting a tert-butyl nucleophile with a two-carbon electrophile that already contains the keto-ester functionality or its precursor.

Causality and Experimental Choices:

The key to this synthesis is the selection of a suitable electrophilic partner for the tert-butyl Grignard reagent (tert-butylmagnesium chloride or bromide). The most effective electrophiles are derivatives of oxalic acid, such as dimethyl oxalate or methyl oxalyl chloride. The reaction of a Grignard reagent with an ester is a well-established method for producing tertiary alcohols, but careful control of stoichiometry (1 equivalent) and temperature can favor the formation of the ketone.[11][12] A patented method provides a robust approach using oxalyl chloride in a multi-step, one-pot sequence.[5]

Diagram 3: Workflow from Pinacolone via a β-keto ester.

Experimental Protocol: Synthesis of Methyl Pivaloylacetate [13]

-

Reaction Setup: Suspend sodium hydride (60 g) in a mixture of dimethyl carbonate (450 mL) and hexamethylphosphoramide (100 mL) under an inert atmosphere.

-

Addition: Slowly add pinacolone (100 g) to the suspension at a controlled temperature of 45°C.

-

Reaction: Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.

-

Work-up: Carefully quench the reaction with a proton source (e.g., acetic acid or acidic water). Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it, and purify by vacuum distillation to obtain methyl pivaloylacetate. Reported yields for this step are high (e.g., 83.5%). [13]Note: The subsequent oxidation of methyl pivaloylacetate to the target α-keto ester is a separate synthetic step requiring further development and optimization.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthesis route depends on a variety of factors including scale, cost, available equipment, and environmental regulations.

| Feature | Pathway I: Oxidation | Pathway II: Grignard | Pathway III: From Pinacolone |

| Starting Materials | Moderately accessible (requires synthesis of hydroxy ester) | Readily available (t-butyl chloride, oxalyl chloride) [5] | Inexpensive and bulk available (Pinacolone) [13] |

| Number of Steps | 2-3 (Precursor synthesis + Oxidation) | 2 (Grignard + Esterification) | 2+ (Condensation + Oxidation) |

| Overall Yield | High (Catalytic methods are efficient) [1] | Good to High (Reported ~84%) [5] | High for intermediate, but requires an additional efficient oxidation step. |

| Scalability | Excellent, especially with aerobic oxidation. [7] | Good, but requires strict anhydrous conditions. [14] | Good, uses common industrial reagents. |

| Key Challenges | Catalyst cost/recovery (for Pd, Ru); potential for over-oxidation. | Handling of moisture-sensitive Grignard reagents; temperature control. | Selective α-oxidation of the intermediate β-keto ester can be low-yielding. |

| Safety/Environment | Green potential with O₂ oxidant; some routes use heavy metals. [7] | Requires careful handling of reactive organometallics and oxalyl chloride. | Use of strong, flammable bases (NaH); HMPA is a carcinogen. [13] |

Conclusion and Future Outlook

Multiple viable pathways exist for the synthesis of Methyl 3,3-dimethyl-2-oxobutyrate.

-

For industrial-scale production , the catalytic oxidation of Methyl 3,3-dimethyl-2-hydroxybutyrate (Pathway I) , particularly using the Palladium/Bismuth/O₂ system, stands out as a highly efficient, atom-economical, and environmentally conscious choice. [7][8]Its directness and high yields make it very attractive.

-

The Grignard-based synthesis (Pathway II) offers a robust and high-yielding alternative that builds the carbon skeleton effectively. [5]It is an excellent choice for laboratory and pilot scales, provided that the infrastructure for handling organometallic reagents is in place.

-

The route from pinacolone (Pathway III) is promising due to the low cost of the starting material, but it is currently hampered by the need for an efficient and selective second-stage oxidation of the methyl pivaloylacetate intermediate. Future research focusing on a direct, one-pot condensation-oxidation protocol from pinacolone could make this pathway highly competitive.

Ultimately, the choice of synthesis will be dictated by a careful consideration of economic, logistical, and regulatory factors. The continued development of more efficient and selective catalytic systems remains a key objective for the sustainable production of this important chemical intermediate.

References

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . Organic Chemistry Portal. [Link]

- CN103382152A - Preparation method of alpha-keto ester.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]

-

Methods for the Synthesis of α-Keto Esters | Request PDF . ResearchGate. [Link]

- CA1113936A - Catalytic oxidation of 3,3-dimethyl 2-hydroxybutyric acid to 2-oxo acid.

-

Grignard Reaction . University of Wisconsin-Madison Chemistry. [Link]

- CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.

- EP1398308A1 - Process for the preparation of 3,3-dimethyl-2-oxo-butyric acid.

-

Pinacol Pinacolone Rearrangement Process . BYJU'S. [Link]

-

Pinacol-Pinacolone Rearrangement: Mechanism & Examples . Chemca. [Link]

-

Pinacole-pinacolone rearrangement . Chemist Wizards. [Link]

-

How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate (CH_3)_2CHCO_2CH_3 to 3-ethyl-2-methylpentan-3-ol . Study.com. [Link]

- CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.

-

EXPERIMENT SEVEN - SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION . ResearchGate. [Link]

-

Methyl 3,3-dimethyl-2-oxobutyrate . PubChem. [Link]

- US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid.

-

Pinacol coupling reaction . Wikipedia. [Link]

-

The Pinacol Rearrangement . Master Organic Chemistry. [Link]

-

Pivaloyl chloride . Wikipedia. [Link]

-

Synthesis of (pivaloyloxy)methyl 6α-fluoropenicillanate . Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PIVALOYL CHLORIDE . Ataman Kimya. [Link]

-

Grignard Reagents . Chemistry LibreTexts. [Link]

- US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters.

-

Methyl 3,3-dimethyl-2-oxobutyrate . SIELC Technologies. [Link]

-

Synthesis of pivaloyl acetic acid methyl ester . PrepChem.com. [Link]

-

Methyl pivaloylacetate . PubChem. [Link]

- US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone.

Sources

- 1. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 2. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]

- 6. CA1113936A - Catalytic oxidation of 3,3-dimethyl 2-hydroxybutyric acid to 2-oxo acid - Google Patents [patents.google.com]

- 7. EP1398308A1 - Process for the preparation of 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]

- 8. US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 9. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. homework.study.com [homework.study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3,3-dimethyl-2-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3,3-dimethyl-2-oxobutyrate, a key chemical intermediate with significant potential in synthetic chemistry and pharmaceutical development. This document will delve into its fundamental properties, synthesis, analytical characterization, and its emerging role as a versatile building block in the design of novel therapeutics.

Core Identification and Chemical Properties

Methyl 3,3-dimethyl-2-oxobutyrate is an α-keto ester characterized by a tert-butyl group adjacent to a ketone and a methyl ester functionality. This unique structural arrangement imparts specific reactivity and physical properties that are of interest in organic synthesis.

CAS Number: 38941-46-7[1]

Synonyms:

-

methyl 3,3-dimethyl-2-oxobutanoate[1]

-

Butanoic acid, 3,3-dimethyl-2-oxo-, methyl ester[1]

-

Methyl 3,3-dimethyl-2-oxobutyrate[1]

-

Trimethylbrenztraubensaure(methyl)ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3,3-dimethyl-2-oxobutyrate is presented in Table 1. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | methyl 3,3-dimethyl-2-oxobutanoate | PubChem[1] |

| InChI | InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3 | PubChem[1] |

| InChIKey | NRXFOYAHMBPJEP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C)C(=O)C(=O)OC | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

Synthesis and Manufacturing

The primary route to Methyl 3,3-dimethyl-2-oxobutyrate involves the synthesis of its parent carboxylic acid, 3,3-dimethyl-2-oxobutyric acid, followed by esterification.

Synthesis of 3,3-dimethyl-2-oxobutyric acid

Several patented methods describe the synthesis of 3,3-dimethyl-2-oxobutyric acid, a crucial pharmaceutical intermediate, particularly in the synthesis of the anti-AIDS drug atazanavir.[2] One common industrial method involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.[3] An alternative approach starts from 3,3-dimethylbutyric acid, which undergoes halogenation, followed by hydrolysis and subsequent oxidation using a TEMPO catalyst.[2] Another scalable synthesis begins with the reaction of dichloroacetone with a strong base, followed by oxidation with potassium permanganate.[4]

Workflow for the Synthesis of 3,3-dimethyl-2-oxobutyric acid from 3,3-dimethylbutyric acid:

Caption: Synthesis of 3,3-dimethyl-2-oxobutyric acid via halogenation and oxidation.

Esterification to Methyl 3,3-dimethyl-2-oxobutyrate

The conversion of 3,3-dimethyl-2-oxobutyric acid to its methyl ester can be efficiently achieved through Fischer-Speier esterification.[5][6] This classic method involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.[6][7]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethyl-2-oxobutyric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,3-dimethyl-2-oxobutyrate. Further purification can be achieved by vacuum distillation.

Caption: Workflow for the Fischer-Speier esterification of 3,3-dimethyl-2-oxobutyric acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized Methyl 3,3-dimethyl-2-oxobutyrate. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a sharp singlet for the methyl ester protons (O-CH₃) typically in the range of 3.7-3.9 ppm. The most prominent feature would be a singlet corresponding to the nine equivalent protons of the tert-butyl group, likely appearing around 1.2-1.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (ketone and ester) in the downfield region (typically >160 ppm). The quaternary carbon of the tert-butyl group and the methyl carbons would appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum will prominently display two strong carbonyl (C=O) stretching bands. The ketone carbonyl stretch is expected around 1720-1740 cm⁻¹, while the ester carbonyl stretch will likely appear at a slightly higher frequency, around 1740-1760 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the characteristic fragmentation of the tert-butyl group.

Applications in Drug Development and Research

α-Keto esters are valuable intermediates in medicinal chemistry due to their versatile reactivity.[8] They can serve as precursors for the synthesis of α-hydroxy acids, α-amino acids, and various heterocyclic compounds, which are common scaffolds in drug molecules.

While specific applications of Methyl 3,3-dimethyl-2-oxobutyrate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in several areas:

-

Synthesis of Sterically Hindered Molecules: The presence of the tert-butyl group makes this compound an attractive starting material for the synthesis of molecules with sterically demanding architectures. This can be advantageous in drug design to modulate binding affinity and selectivity for a biological target.

-

Development of Enzyme Inhibitors: The α-keto ester functionality can act as an electrophilic "warhead" in the design of covalent inhibitors for certain classes of enzymes, such as proteases.

-

Scaffold for Combinatorial Chemistry: As a relatively simple molecule with multiple reactive sites, it can be utilized in the generation of compound libraries for high-throughput screening in drug discovery campaigns.

The parent compound, 3,3-dimethyl-2-oxobutyric acid, is a known intermediate in the synthesis of atazanavir, an antiretroviral drug.[2] This highlights the pharmaceutical relevance of this chemical scaffold.

Conclusion

Methyl 3,3-dimethyl-2-oxobutyrate is a chemical entity with significant, yet not fully explored, potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis from its corresponding carboxylic acid and its unique structural features make it a valuable tool for chemists. Further research into the reactivity and applications of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-2-oxobutanoate. Retrieved from [Link]

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.

-

PubChem. (n.d.). Methyl 3,3-dimethyl-2-oxobutyrate. Retrieved from [Link]

- Google Patents. (n.d.). CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.

-

PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). Trimethylpyruvic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid.

-

NIST WebBook. (n.d.). Methyl acetoacetate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-2-oxobutanoic acid. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 3,3-dimethyl-2-oxobutanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-acetylacetoacetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 3,3-dimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl pyruvic acid 3-methyl-2-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl acetoacetate. Retrieved from [Link]

-

University of Calgary. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl acetoacetate. Retrieved from [Link]

Sources

- 1. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 3. US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Methyl 3-methyl-2-oxobutanoate | C6H10O3 | CID 12449855 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3,3-dimethyl-2-oxobutyrate" role in metabolic pathways

An In-Depth Technical Guide to the Metabolic Context of Methyl 3,3-dimethyl-2-oxobutyrate

Abstract

Methyl 3,3-dimethyl-2-oxobutyrate is a methylated derivative of the α-keto acid, 3,3-dimethyl-2-oxobutyric acid. While its direct, endogenous role in metabolic pathways is not extensively documented in current literature, its structure suggests a probable metabolic fate involving hydrolysis to its parent acid. This guide provides a comprehensive analysis of its chemical nature, its postulated metabolic conversion, and, most critically, situates it within the well-established and clinically significant paradigm of branched-chain amino acid (BCAA) and branched-chain keto acid (BCKA) metabolism. By examining the catabolic pathways of structurally related compounds like 3-methyl-2-oxobutanoate, we can infer the potential biochemical interactions and significance of Methyl 3,3-dimethyl-2-oxobutyrate. This paper will detail the enzymatic steps governing BCAA catabolism, discuss the role of related keto acids as disease biomarkers, and provide validated analytical methodologies for the detection and quantification of these molecules, offering a robust framework for researchers and drug development professionals.

Chemical Identity and Metabolic Context

Chemical Profile of Methyl 3,3-dimethyl-2-oxobutyrate

Methyl 3,3-dimethyl-2-oxobutyrate is an organic compound classified as a methyl ester of an α-keto acid.[1] Its chemical structure features a t-butyl group adjacent to a ketone and an ester functional group.

Key Chemical Identifiers:

-

IUPAC Name: methyl 3,3-dimethyl-2-oxobutanoate[1]

-

Molecular Formula: C₇H₁₂O₃[1]

-

Molecular Weight: 144.17 g/mol [1]

-

CAS Number: 38941-46-7[1]

It is structurally distinct from the more commonly studied branched-chain keto acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate), which is derived from the amino acid valine and lacks the second methyl group at the 3-position.[2]

The Central Role of α-Keto Acids in Metabolism

Alpha-keto acids are pivotal intermediates that link carbohydrate, fat, and protein metabolism. They are primarily known as the deaminated counterparts of amino acids. The catabolism of the essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—begins with their conversion to their respective branched-chain α-keto acids (BCKAs).[3][4] This process is a critical node in metabolic regulation, with dysregulation being implicated in numerous disease states.

Postulated Metabolic Fate of Methyl 3,3-dimethyl-2-oxobutyrate

The Hydrolysis Hypothesis

In biological systems, ester bonds are susceptible to hydrolysis by esterase enzymes, a common step in the metabolism of xenobiotics and prodrugs. It is therefore highly probable that the primary metabolic fate of exogenously introduced Methyl 3,3-dimethyl-2-oxobutyrate is its rapid conversion to the parent acid, 3,3-dimethyl-2-oxobutyric acid , and methanol.

Caption: Postulated hydrolysis of the methyl ester to its parent acid.

Potential Downstream Metabolism

The metabolic fate of the resulting 3,3-dimethyl-2-oxobutyric acid is less clear. However, its structural similarity to other α-keto acids suggests it could potentially serve as a substrate for dehydrogenase complexes, analogous to the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to oxidative decarboxylation. Further research is required to identify the specific enzymes and pathways involved. Interestingly, 3,3-dimethyl-2-oxobutyric acid has been investigated as a potential inhibitor of pantothenate synthetase, an essential enzyme in tuberculosis, highlighting its potential for pharmacological applications.[5]

A Paradigm for α-Keto Acid Metabolism: The Branched-Chain Amino Acid (BCAA) Pathway

To understand how a molecule like Methyl 3,3-dimethyl-2-oxobutyrate might be processed, examining the well-characterized BCAA catabolic pathway is instructive. This pathway is fundamental to energy production and metabolic signaling.[3]

Overview of BCAA Catabolism

The catabolism of all three BCAAs (leucine, isoleucine, and valine) shares two initial enzymatic steps before their pathways diverge.[3] These reactions occur primarily within the mitochondria of tissues like skeletal muscle, liver, and adipose tissue.[4]

-

Reversible Transamination: Catalyzed by Branched-Chain Aminotransferases (BCATs).

-

Irreversible Oxidative Decarboxylation: Catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.[3]

Caption: Overview of the initial steps in BCAA catabolism.

The BCKDH Complex: A Key Regulatory Point

The BCKDH complex is the rate-limiting enzyme in BCAA catabolism.[3] Its activity is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively.[6] This regulation is crucial for maintaining BCAA homeostasis. Impaired BCKDH activity leads to the accumulation of BCAAs and BCKAs, a hallmark of Maple Syrup Urine Disease (MSUD) and a contributing factor to insulin resistance in type 2 diabetes.

Clinical and Research Significance of Related Metabolites

Elevated levels of BCKAs, which are structurally related to the parent acid of the topic compound, are increasingly recognized as potent biomarkers for metabolic dysfunction.

A large-scale metabolomics study identified the branched-chain keto acid 3-methyl-2-oxovalerate (derived from isoleucine) as the strongest predictive biomarker for impaired fasting glucose (IFG) after glucose itself.[7] This association was replicated in an independent population, underscoring the deep connection between BCAA catabolism and glucose homeostasis.[7]

Table 1: Association of 3-methyl-2-oxovalerate with Impaired Fasting Glucose (IFG)

| Cohort | Odds Ratio (OR) per SD increase | 95% Confidence Interval | P-value | Citation |

|---|---|---|---|---|

| Discovery Cohort (TwinsUK) | 1.65 | 1.39–1.95 | 8.46 × 10⁻⁹ | [7] |

| Replication Cohort (KORA) | 1.68 | 1.34–2.11 | 6.52 × 10⁻⁶ |[7] |

Furthermore, studies in patients with Systemic Lupus Erythematosus (SLE) have found that levels of several alpha-keto acid derivatives of BCAAs, including 3-methyl-2-oxobutyrate, were significantly decreased in patients who went on to develop atherosclerotic plaques, suggesting a complex role for these metabolites in cardiovascular health.[8]

Methodologies for the Analysis of α-Keto Acids

Accurate quantification of α-keto acids like Methyl 3,3-dimethyl-2-oxobutyrate and its relatives is essential for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the principal methods employed.[9]

Caption: A typical workflow for the analysis of keto acids.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for analyzing Methyl 3,3-dimethyl-2-oxobutyrate and its parent acid, 3,3-Dimethyl-2-oxobutyric acid.[10][11]

Objective: To separate and quantify Methyl 3,3-dimethyl-2-oxobutyrate from its potential metabolite, 3,3-dimethyl-2-oxobutyric acid, in a prepared sample extract.

Instrumentation & Materials:

-

HPLC system with UV or MS detector.

-

Newcrom R1 HPLC column or equivalent reverse-phase column.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Acid Modifier: Formic acid (for MS compatibility) or Phosphoric acid (for UV).

-

Prepared sample extracts and calibration standards.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water. Add the acid modifier to a final concentration of ~0.1%. For example, a common mobile phase could be 50% MeCN, 50% Water, and 0.1% Formic Acid. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection: Inject a known volume (e.g., 10 µL) of the sample or standard onto the column.

-

Chromatographic Run: Run the separation using an isocratic elution with the prepared mobile phase. The more nonpolar ester (Methyl 3,3-dimethyl-2-oxobutyrate) will elute later than the more polar parent acid.

-

Detection:

-

For MS: Use an electrospray ionization (ESI) source, likely in negative ion mode for the acid and positive ion mode for the ester. Monitor for the specific m/z of the parent ions.

-

For UV: Monitor at a wavelength appropriate for the carbonyl group, typically around 210 nm.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Causality and Trustworthiness:

-

Why Formic Acid for MS? Phosphoric acid is non-volatile and will contaminate the mass spectrometer. Formic acid is volatile and provides protons for ionization, making it ideal for LC-MS applications.[10][11]

-

Why Reverse-Phase? This technique effectively separates compounds based on polarity. The nonpolar stationary phase retains the less polar ester more strongly than the more polar carboxylic acid, ensuring a robust and predictable separation.

-

Self-Validation: The protocol's trustworthiness is established by running a blank to check for system contamination, a series of calibration standards to ensure linearity and accuracy, and quality control (QC) samples to verify precision and reproducibility throughout the analytical batch.

Conclusion and Future Directions

Methyl 3,3-dimethyl-2-oxobutyrate, while not a well-documented endogenous metabolite, occupies an important position for study due to its relationship with the metabolically significant class of α-keto acids. Its metabolic pathway is likely initiated by hydrolysis to 3,3-dimethyl-2-oxobutyric acid, a compound with potential pharmacological activity.

The study of its structurally related cousins, the branched-chain keto acids, has provided profound insights into metabolic diseases like type 2 diabetes and atherosclerosis. This underscores the importance of developing precise analytical methods to explore the roles of novel keto acids.

Future research should focus on:

-

Enzymatic Elucidation: Identifying the specific human esterases responsible for the hydrolysis of Methyl 3,3-dimethyl-2-oxobutyrate.

-

Metabolic Tracing: Utilizing stable isotope-labeled versions of the compound to trace the complete metabolic fate of its carbon skeleton in cellular and animal models.

-

Biological Activity Screening: Investigating the biological effects of both the methyl ester and its parent acid on key metabolic pathways, including insulin signaling and mitochondrial function.

By pursuing these avenues, the scientific community can fully characterize the role and potential applications of this and other novel α-keto acids in health and disease.

References

- SIELC Technologies. (2018, May 16).

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- SIELC Technologies. (2018, May 16). 3,3-Dimethyl-2-oxobutyric acid.

- Menni, C., et al. (2013). Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach. PubMed Central.

- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.

- PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid.

- PubChem. (n.d.).

- ResearchGate. (n.d.).

- Holeček, M. (2018). Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. PubMed Central.

- Brosnan, J. T., & Brosnan, M. E. (2006). Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney.

- White, P. J., & Newgard, C. B. (2019). Branched Chain Amino Acids.

- Wikipedia. (n.d.).

- Harris, R. A., et al. (2001).

- ChemicalBook. (n.d.). 3,3-Dimethyl-2-oxobutyric acid.

Sources

- 1. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 6. Overview of the molecular and biochemical basis of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Methyl 3,3-dimethyl-2-oxobutyrate | SIELC Technologies [sielc.com]

- 11. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]

Methyl 3,3-dimethyl-2-oxobutyrate: A Sterically Hindered α-Keto Ester Powering Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one recognizes that the value of a chemical building block is not merely in its structure, but in the strategic advantages it confers upon a synthetic route. Methyl 3,3-dimethyl-2-oxobutyrate, and its parent acid, 3,3-dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid), represent a class of reagents whose utility is defined by a unique combination of reactivity and steric influence. The presence of a tert-butyl group adjacent to a reactive α-keto ester moiety provides a powerful tool for chemists to introduce conformational constraints and specific molecular recognition motifs, particularly in the field of peptidomimetics and protease inhibitor design.

This guide delves into the core chemical principles of Methyl 3,3-dimethyl-2-oxobutyrate, moving beyond simple reaction schemes to explain the causality behind its application. We will explore its synthesis, its characteristic reactivity, and its pivotal role in the construction of complex, high-value molecules, most notably in the development of groundbreaking antiviral therapeutics.

Core Molecular Profile and Properties

Methyl 3,3-dimethyl-2-oxobutyrate is an organic compound featuring two key functional groups: a ketone and a methyl ester, arranged in an α-keto ester configuration.[1][2] Its most defining structural feature is the quaternary carbon of the tert-butyl group at the 3-position. This bulky group exerts significant steric hindrance, which profoundly influences the molecule's reactivity and the stereochemical outcome of its transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 38941-46-7 | [2][3] |

| IUPAC Name | methyl 3,3-dimethyl-2-oxobutanoate | [2] |

| Synonyms | Methyl trimethylpyruvate | [2] |

| Parent Acid | 3,3-Dimethyl-2-oxobutyric acid (CAS: 815-17-8) | [4][5] |

Strategic Synthesis of the Building Block

The synthesis of α-keto esters and their parent acids can be achieved through various established methodologies, including the oxidation of corresponding α-hydroxy acids, Friedel-Crafts acylation, and transition-metal-catalyzed bicarbonylation.[1][6] For 3,3-dimethyl-2-oxobutyric acid, specific patented routes have been developed to ensure high yield and purity, which is critical for its use as a pharmaceutical intermediate.[7]

One effective, documented approach involves a multi-step process starting from 3,3-dimethylbutyric acid. This method avoids the use of noble metal catalysts, focusing on more cost-effective reagents.[7]

Caption: Synthetic pathway from 3,3-dimethylbutyric acid.

Another patented process describes the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using oxygen in the presence of a palladium catalyst and a bismuth compound co-catalyst to yield the target α-keto acid.[8]

Reactivity and Keystone Applications in Drug Design

The dual functionality of the α-keto ester motif is the source of its synthetic versatility. The tert-butyl group, however, is the source of its strategic value, acting as a "conformational lock" or a specific binding element in complex molecular architectures.

Caption: Experimental workflow for the synthesis of the parent acid.

Step-by-Step Methodology

-

Halogenation (Step A):

-

To a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 3,3-dimethylbutyric acid and an appropriate organic solvent (e.g., dichloromethane). [7] * Cool the mixture to below 25°C using an ice bath.

-

Slowly add a halogenating reagent (e.g., thionyl chloride or oxalyl chloride) via the addition funnel, maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC). The resulting solution contains the α-halo intermediate.

-

-

Hydrolysis (Step B):

-

To the crude intermediate from Step A, carefully add an aqueous solution of an inorganic base (e.g., sodium hydroxide). [7] * Heat the mixture to a temperature between 30°C and 80°C and stir vigorously. [7] * Continue heating until hydrolysis is complete, yielding the corresponding α-hydroxy acid derivative.

-

-

Oxidation and Isolation (Step C):

-

To the aqueous solution of the α-hydroxy acid, add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO). [7] * Slowly add an oxidant, such as sodium hypochlorite solution, while maintaining the reaction temperature (e.g., 30-40°C). [7] * After the oxidation is complete, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of 1. [9] * Extract the product into an organic solvent (e.g., dichloromethane). [9] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-dimethyl-2-oxobutyric acid. The product can be further purified by crystallization or distillation. [9]

-

Concluding Insights for the Synthetic Chemist

Methyl 3,3-dimethyl-2-oxobutyrate is more than a simple α-keto ester; it is a specialized tool for introducing steric bulk and conformational rigidity. Its application in forming the P3 cap of protease inhibitors like Boceprevir exemplifies the power of rational drug design, where a specific structural motif is used to achieve high-affinity binding to a biological target. [10]The continued relevance of this structural element is seen in the design of next-generation therapeutics. [11][12]For researchers in drug development, understanding the synthesis and reactivity of this building block provides a direct and proven pathway to constructing complex, biologically active molecules with precisely engineered properties.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

-

Synthesis of α‐keto esters and aldehydes. [a] Reactions performed under... ResearchGate. [Link]

-

Methyl 3,3-dimethyl-2-oxobutyrate. PubChem. [Link]

-

Methyl 3,3-dimethyl-2-oxobutyrate. SIELC Technologies. [Link]

- Processes for preparing 3.3-dimethylbutyric acid.

-

Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows. [Link]

-

Synthesis of Antiviral Drug Tecovirimat and Its Key Maleimide Intermediates Using Organocatalytic Mumm Rearrangement at Ambient Conditions. MDPI. [Link]

- Preparation method of 3, 3-dimethyl-2-oxobutyric acid.

-

From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. PMC - NIH. [Link]

-

New set of chemical building blocks makes complex 3D molecules in a snap. University of Illinois Urbana-Champaign. [Link]

-

(a) Chemical structures of boceprevir, telaprevir, derivatives MI-09,... ResearchGate. [Link]

-

Telaprevir to boceprevir switch highlights lack of cross-reactivity. PubMed. [Link]

-

Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. PubMed. [Link]

-

Boceprevir. PubMed. [Link]

-

Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. [Link]

- Process for preparing 3,3-dimethyl-2-oxobutyric acid.

-

Trimethylpyruvic acid. PubChem. [Link]

-

Methyl 3-methyl-2-oxobutanoate. PubChem. [Link]

-

New set of chemical building blocks makes complex 3D molecules in a snap. University of Illinois Urbana-Champaign. [Link]

-

The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Xia & He Publishing Inc.. [Link]

-

3,3-Dimethyl-2-oxobutyric acid. SIELC Technologies. [Link]

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

-

Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst. PMC - PubMed Central. [Link]

-

Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3,3-dimethyl-2-oxobutyrate | SIELC Technologies [sielc.com]

- 4. Trimethylpyruvic acid | C6H10O3 | CID 13150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]

- 6. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 7. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 8. US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of "Methyl 3,3-dimethyl-2-oxobutyrate"

An In-Depth Technical Guide on the Biological Activity of Methyl 3,3-dimethyl-2-oxobutyrate and its Active Metabolite, 3,3-Dimethyl-2-oxobutyric Acid

Executive Summary

Methyl 3,3-dimethyl-2-oxobutyrate is an α-keto acid ester that, due to its increased lipophilicity, is presumed to act as a cell-permeable precursor to its biologically active acid form, 3,3-dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid). While direct research into the biological effects of the methyl ester is limited, the structural characteristics of its active metabolite place it at the intersection of several critical metabolic pathways. This guide synthesizes the available data and provides a scientifically grounded framework for understanding its potential biological activities. We will explore its role as a known pharmaceutical intermediate, its documented inhibitory action on essential microbial enzymes, and its potential to modulate key mammalian metabolic enzyme complexes. This document is intended for researchers in drug development and metabolic science, providing both foundational knowledge and detailed experimental protocols to investigate its therapeutic and research potential.

Introduction: The Central Role of α-Keto Acids in Metabolism

Alpha-keto acids are fundamental intermediates in the metabolism of amino acids, carbohydrates, and lipids. Their structure, featuring a carboxylic acid adjacent to a ketone group, makes them key substrates for two major types of enzymatic reactions:

-

Transamination: The reversible transfer of an amine group, typically from an amino acid to an α-keto acid, generating a new amino acid and a new α-keto acid. This process is central to amino acid synthesis and degradation.

-

Oxidative Decarboxylation: An irreversible reaction catalyzed by large, multi-enzyme dehydrogenase complexes, such as the Pyruvate Dehydrogenase Complex (PDC) and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.[1] This reaction converts α-keto acids into acyl-CoA derivatives, linking amino acid and glucose metabolism to the citric acid cycle for energy production.[1][2]

Methyl 3,3-dimethyl-2-oxobutyrate belongs to this important class of molecules. However, as an ester, its primary role in a biological context is likely that of a prodrug, designed to efficiently cross cellular membranes before being converted to its active acid form.

Physicochemical Profile and Synthesis Overview

The distinct properties of the methyl ester and its corresponding acid are critical for understanding their respective roles. 3,3-Dimethyl-2-oxobutyric acid is recognized primarily as a vital intermediate in pharmaceutical manufacturing.[3][4] Notably, it is a precursor in the synthesis of the anti-AIDS drug atazanavir, highlighting its industrial relevance.[5]

| Property | Methyl 3,3-dimethyl-2-oxobutyrate | 3,3-Dimethyl-2-oxobutyric Acid |

| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |

| Molecular Weight | 144.17 g/mol [6] | 130.14 g/mol |

| Appearance | Presumed liquid | White or colorless powder/lump, can be a pale yellow liquid[4][7] |

| Solubility | Higher lipid solubility | Soluble in water[3][7] |

| Primary Role | Presumed prodrug/permeable precursor | Biologically active metabolite; pharmaceutical intermediate[3][5] |

Synthesis of the acid form has been achieved through various methods, including the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using palladium and bismuth catalysts or via the hydrolysis and subsequent oxidation of dichloropinacolone intermediates.[3][8]

Metabolic Activation: From Ester Prodrug to Active Acid

The central hypothesis for the biological action of Methyl 3,3-dimethyl-2-oxobutyrate is its rapid intracellular conversion to 3,3-dimethyl-2-oxobutyric acid. This hydrolysis would be catalyzed by ubiquitous intracellular esterase enzymes. This strategy is frequently employed in drug design to enhance the bioavailability of polar molecules.

Caption: Presumed metabolic activation pathway of Methyl 3,3-dimethyl-2-oxobutyrate.

Key Biological Activities of 3,3-Dimethyl-2-oxobutyric Acid

The biological effects of the active acid can be inferred from direct studies and its structural similarity to other key metabolic keto acids.

Inhibition of Pantothenate Synthetase

A significant finding is the use of 3,3-dimethyl-2-oxobutyric acid as an inhibitor in studies of Mycobacterium tuberculosis.[7] It was analyzed for its binding affinity to pantothenate synthetase, an essential enzyme in the pantothenate (Vitamin B5) biosynthetic pathway.[7] This pathway is crucial for bacterial survival but absent in humans, making it an attractive target for antimicrobial drug development. The inhibition of this enzyme suggests a potential application for this molecule as an antibacterial agent.

Potential Modulation of 2-Oxo Acid Dehydrogenase Complexes

Given its structure, 3,3-dimethyl-2-oxobutyric acid is a candidate for interaction with mitochondrial dehydrogenase complexes that process other α-keto acids.

-

Pyruvate Dehydrogenase Complex (PDC): This complex converts pyruvate, the end-product of glycolysis, into acetyl-CoA for entry into the citric acid cycle.[1]

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): This complex catabolizes the α-keto acids derived from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[9] Dysregulation of BCAA metabolism is implicated in metabolic disorders like type 2 diabetes.[9]

Studies on the related compound 2-oxobutyrate show that it is a substrate for both PDC and BCKDH.[10] The presence of the two methyl groups at the 3-position in 3,3-dimethyl-2-oxobutyric acid may influence its interaction with these enzymes, potentially acting as a substrate, a competitive inhibitor due to steric hindrance, or an allosteric modulator.

Caption: Potential interaction points of 3,3-Dimethyl-2-oxobutyric Acid with key dehydrogenase complexes.

Experimental Protocols for Functional Investigation

To validate the hypothesized biological activities, a series of well-defined experiments are necessary. The following protocols provide a framework for a rigorous investigation.

Protocol: In Vitro Esterase Stability Assay

-

Objective: To confirm the hydrolysis of Methyl 3,3-dimethyl-2-oxobutyrate to 3,3-dimethyl-2-oxobutyric acid in a biological matrix.

-

Methodology:

-

Prepare Matrix: Obtain fresh rodent or human liver microsomes or S9 fractions, and plasma.

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µL of matrix with 440 µL of phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add 10 µL of a stock solution of Methyl 3,3-dimethyl-2-oxobutyrate (in acetonitrile or DMSO) to achieve a final concentration of 10 µM.

-

Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 500 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

-

Sample Processing: Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet proteins.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentrations of both the parent ester and the resulting acid using a validated LC-MS/MS method.[11]

-

-

Causality and Validation: The rate of disappearance of the parent ester should directly correlate with the rate of appearance of the acid metabolite. A heat-inactivated matrix control should show minimal to no conversion, confirming the enzymatic nature of the hydrolysis.

Protocol: Pantothenate Synthetase (PS) Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of 3,3-dimethyl-2-oxobutyric acid against M. tuberculosis pantothenate synthetase.

-

Methodology:

-

Enzyme and Substrates: Use purified, recombinant M. tuberculosis pantothenate synthetase. The substrates are pantoate and β-alanine.

-

Reaction Buffer: Prepare a buffer containing 100 mM HEPES (pH 8.0), 20 mM MgCl₂, and 5 mM ATP.

-

Inhibitor Preparation: Prepare serial dilutions of 3,3-dimethyl-2-oxobutyric acid in the reaction buffer.

-

Reaction Setup: In a 96-well plate, combine the enzyme, reaction buffer, and varying concentrations of the inhibitor. Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding the substrates (pantoate and β-alanine). Incubate at 37°C for 30 minutes.

-

Detection: The reaction produces AMP and pyrophosphate. Quantify the amount of pyrophosphate produced using a commercially available colorimetric or fluorescent pyrophosphate detection kit.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

-

Causality and Validation: A dose-dependent decrease in signal confirms specific inhibition. A known inhibitor of PS can be used as a positive control.

Conclusion and Future Directions

Methyl 3,3-dimethyl-2-oxobutyrate is best understood as a prodrug for the biologically active 3,3-dimethyl-2-oxobutyric acid. While its use as a pharmaceutical intermediate is well-established, its own biological activities are an area ripe for exploration. The inhibitory effect of its active metabolite on bacterial pantothenate synthetase presents a clear opportunity for antimicrobial research.[7] Furthermore, its structural similarity to key metabolic intermediates suggests a potential role in modulating cellular energy pathways through interactions with dehydrogenase complexes.

Future research should focus on:

-

Cell-Based Metabolic Assays: Investigating its impact on cellular respiration and metabolic flux in cancer cell lines or primary cells.

-

In Vivo Pharmacokinetics: Determining the conversion rate and distribution of the ester and its active acid in animal models.[11]

-

Disease Model Testing: Evaluating its efficacy in preclinical models of bacterial infection or metabolic diseases where BCAA metabolism is dysregulated.

This guide provides the foundational logic and experimental starting points for scientists to unlock the full biological and therapeutic potential of this intriguing molecule.

References

- CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google P

-

Methyl 3,3-dimethyl-2-oxobutyrate - SIELC Technologies. (URL: [Link])

-

3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem. (URL: [Link])

-

3-Methyl-2-oxobutyric acid (Compound) - Exposome-Explorer - IARC. (URL: [Link])

-

Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem. (URL: [Link])

-

Menni, C., et al. (2013). Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach. Diabetes, 62(12), 4270–4276. (URL: [Link])

-

Pyruvate dehydrogenase complex - Wikipedia. (URL: [Link])

-

Goodwin, G. W., et al. (1986). Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism. The Biochemical journal, 234(3), 723–729. (URL: [Link])

-

The alpha ketoacids isovalerate, 3-methyl-2-oxobutyrate,... - ResearchGate. (URL: [Link])

- US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid - Google P

-

Metabolic Disorders. (URL: [Link])

-

Pyruvate Dehydrogenase Complex (PDC) : Medical Biochemistry / USMLE Step 1 - YouTube. (URL: [Link])

Sources

- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 6. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 8. US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 9. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl 3,3-dimethyl-2-oxobutyrate | SIELC Technologies [sielc.com]

The Pivotal Role of Methyl 3,3-dimethyl-2-oxobutyrate in Modern Medicinal Chemistry: A Technical Guide

Abstract

Methyl 3,3-dimethyl-2-oxobutyrate, and its parent acid, 3,3-dimethyl-2-oxobutanoic acid, have emerged from relative obscurity to become highly valuable, versatile building blocks in contemporary medicinal chemistry. The unique steric and electronic properties conferred by the gem-dimethyl motif, also known as a tert-butyl keto-acid scaffold, have proven instrumental in the design and synthesis of several blockbuster antiviral drugs and other key pharmaceutical intermediates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this pivotal molecule, focusing on its role in the synthesis of complex therapeutic agents. We will delve into the causality behind its use in specific drug targets, provide detailed synthetic insights, and present actionable experimental protocols.

Introduction: Unveiling a Privileged Scaffold

Methyl 3,3-dimethyl-2-oxobutyrate (IUPAC name: methyl 3,3-dimethyl-2-oxobutanoate) is an α-keto ester with the molecular formula C₇H₁₂O₃.[1] Its structure is characterized by a quaternary carbon center adjacent to a ketone and an ester functional group. This arrangement provides both steric bulk and a unique electronic environment, making it a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem CID: 3016023[1] |

| Molecular Weight | 144.17 g/mol | PubChem CID: 3016023[1] |

| CAS Number | 38941-46-7 | PubChem CID: 3016023[1] |

| Appearance | Colorless liquid or white solid | Guidechem[2] |

| Melting Point | 90.5 °C (for the corresponding acid) | Home Sunshine Pharma[2] |

| Boiling Point | 182.4 °C at 760 mmHg (for the corresponding acid) | Home Sunshine Pharma[2] |

The tert-butyl group, of which the gem-dimethyl moiety is a key feature, is known to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can improve cell membrane permeability, a crucial factor for oral bioavailability.

The parent acid, 3,3-dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a key intermediate in the synthesis of the non-proteinogenic amino acid L-tert-leucine, a vital chiral building block for numerous pharmaceuticals.[3] The enzymatic transamination of this keto acid represents a cornerstone of modern green chemistry approaches to chiral amine synthesis.[4][5][6][7]

This guide will explore the multifaceted applications of Methyl 3,3-dimethyl-2-oxobutyrate in medicinal chemistry, with a particular focus on its pivotal role in the synthesis of antiviral agents that have reshaped the therapeutic landscape.

Core Applications in Antiviral Drug Synthesis

The gem-dimethyl motif derived from Methyl 3,3-dimethyl-2-oxobutyrate is a recurring structural feature in several highly successful antiviral drugs. Its incorporation often leads to enhanced potency and improved pharmacokinetic profiles.

Nirmatrelvir (Paxlovid): A Cornerstone in the Fight Against COVID-19

Nirmatrelvir, the active protease inhibitor component of the COVID-19 oral antiviral treatment Paxlovid, features a key structural element derived from a gem-dimethyl bicyclo[3.1.0]proline core. This rigid, three-dimensional scaffold plays a crucial role in orienting the pharmacophoric groups for optimal binding to the active site of the SARS-CoV-2 main protease (Mpro).

While a direct synthesis from Methyl 3,3-dimethyl-2-oxobutyrate is not the most common route, the gem-dimethylcyclopropylproline intermediate is a testament to the value of this structural motif. Synthetic strategies often involve the construction of this bicyclic system, which can be conceptually traced back to precursors with the requisite gem-dimethyl substitution pattern.

Conceptual Synthetic Pathway to Nirmatrelvir's Core

Caption: Enzymatic conversion of 3,3-dimethyl-2-oxobutanoic acid to L-tert-leucine.

Emerging Applications in Other Therapeutic Areas

Beyond its established role in antiviral drug synthesis, the unique structural features of Methyl 3,3-dimethyl-2-oxobutyrate and its derivatives suggest potential applications in other therapeutic areas.

-

Anti-inflammatory Agents: The tert-butyl group is a common feature in many anti-inflammatory drugs. The steric bulk of this group can influence the binding to cyclooxygenase (COX) enzymes, key targets in inflammation. The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) incorporating this scaffold is an active area of research. [8]

-

Anticancer Agents: The design of novel kinase inhibitors and other anticancer agents often involves the use of rigid scaffolds to achieve high binding affinity and selectivity. The gem-dimethylcyclopropyl group, accessible from precursors like Methyl 3,3-dimethyl-2-oxobutyrate, offers a unique three-dimensional structure that can be exploited in the design of new oncology drugs. [9][10][11]

-

Agrochemicals: The gem-dimethylcyclopropane motif is also found in a number of successful insecticides, such as cypermethrin. [12]The synthesis of novel agrochemicals with improved efficacy and safety profiles could benefit from the use of building blocks like Methyl 3,3-dimethyl-2-oxobutyrate.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates and are based on information from the scientific and patent literature. Researchers should always adhere to appropriate laboratory safety procedures.

Synthesis of 3,3-Dimethyl-2-oxobutyric Acid

A common laboratory-scale synthesis involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.

Materials:

-

3,3-dimethyl-2-hydroxybutyric acid

-

Potassium permanganate

-

Sulfuric acid

-

Dichloromethane

-

Sodium bisulfite

Procedure:

-

Dissolve 3,3-dimethyl-2-hydroxybutyric acid in water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature until the purple color disappears.

-

Acidify the mixture with dilute sulfuric acid.

-

Decolorize the mixture by the dropwise addition of a saturated sodium bisulfite solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethyl-2-oxobutyric acid.

Enzymatic Synthesis of L-tert-Leucine

This protocol provides a general outline for the biocatalytic conversion of trimethylpyruvic acid to L-tert-leucine using a whole-cell system expressing L-leucine dehydrogenase.

Materials:

-

3,3-Dimethyl-2-oxobutyric acid (trimethylpyruvic acid)

-

Recombinant E. coli cells expressing L-leucine dehydrogenase

-

Glucose (as a co-substrate for NADH regeneration)

-

Ammonium chloride

-

Phosphate buffer (pH ~8.0)

Procedure:

-

Prepare a buffered solution containing glucose and ammonium chloride.

-

Add the whole cells to the buffer and pre-incubate to initiate NADH regeneration.

-

Add 3,3-dimethyl-2-oxobutyric acid to the reaction mixture.

-

Maintain the pH of the reaction at ~8.0 by the addition of a suitable base.

-

Monitor the progress of the reaction by HPLC.

-

Upon completion, centrifuge the reaction mixture to remove the cells.

-

The supernatant containing L-tert-leucine can be further purified by crystallization or chromatography. [3]

Conclusion

Methyl 3,3-dimethyl-2-oxobutyrate has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly antiviral agents, has led to the development of life-saving therapies. The gem-dimethyl motif provides a unique combination of steric bulk and lipophilicity that can enhance metabolic stability, improve oral bioavailability, and increase binding affinity to biological targets. Furthermore, its role as a precursor to the essential chiral building block L-tert-leucine highlights its importance in asymmetric synthesis. As our understanding of structure-activity relationships continues to evolve, it is certain that this versatile building block will continue to play a pivotal role in the discovery and development of new medicines for a wide range of diseases.

References

-

The Chemistry of Hope: Letermovir Intermediates in Antiviral Drug Manufacturing. (URL: [Link])

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211. (URL: [Link])

-

Xue, Y. P., Cao, C. H., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(24), 8998-9027. (URL: [Link])

-

Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2020). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 10(7), 749. (URL: [Link])

-

Contreras-Cruz, D. A., Ojeda-Hernández, D. D., & Andrade-López, N. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(19), 6289. (URL: [Link])

-

Li, G., Song, Z., & Li, H. (2020). Enantioselective aza-Michael Cyclization Reaction Catalyzed by Quinine-Derived Monoquaternary Ammonium Salts: an Effective Route to Synthesize Letermovir. ChemistrySelect, 5(1), 185-188. (URL: [Link])

-

Letermovir, AIC 246 - New Drug Approvals. (2016). (URL: [Link])

-

Contreras-García, M., Gotor-Fernández, V., & Lavandera, I. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(23), 5966–5972. (URL: [Link])

- Process for the preparation of an intermediate used in the synthesis of letermovir. (WO2022018625A1). (URL: )

-

Sádaba, I., et al. (2021). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Green Chemistry, 23(13), 4746-4756. (URL: [Link])

- Processes for preparing 3.3-dimethylbutyric acid. (US6686501B2). (URL: )

-

Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. (URL: [Link])

-

METHYL (1S,2R,5R)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLATE. (URL: [Link])

-

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. (URL: [Link])

- Preparation method of 3, 3-dimethyl-2-oxobutyric acid. (CN108503531B). (URL: )

-

Methyl 3,3-dimethyl-2-oxobutyrate. PubChem. (URL: [Link])

-

Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicycloh[5][13]exane-2-carboxylates or salts thereof. (WO2004113295A1). (URL: )

-

Ma, C., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. International journal of molecular sciences, 23(13), 7338. (URL: [Link])

- Process for the preparation of

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 238, 114478. (URL: [Link])

-

Methyl 3,3-dimethyl-2-oxobutyrate. SIELC Technologies. (URL: [Link])

-